molecular formula C13H26ClNO B3078776 4-(2-Cyclohexylethoxy)piperidine hydrochloride CAS No. 1054481-38-7

4-(2-Cyclohexylethoxy)piperidine hydrochloride

Cat. No.: B3078776
CAS No.: 1054481-38-7
M. Wt: 247.8 g/mol
InChI Key: LHTINMPCWDCXDX-UHFFFAOYSA-N
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Description

4-(2-Cyclohexylethoxy)piperidine hydrochloride is a chemical compound with the molecular formula C13H26ClNO and a molecular weight of 247.81 g/mol . It is primarily used in research settings and is known for its unique structure, which includes a piperidine ring substituted with a cyclohexylethoxy group.

Preparation Methods

The synthesis of 4-(2-Cyclohexylethoxy)piperidine hydrochloride typically involves the reaction of piperidine with 2-cyclohexylethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and yield .

Chemical Reactions Analysis

4-(2-Cyclohexylethoxy)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(2-Cyclohexylethoxy)piperidine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(2-Cyclohexylethoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-(2-Cyclohexylethoxy)piperidine hydrochloride can be compared with other similar compounds, such as:

    4-(Cyclohexylmethyl)piperidine: This compound has a similar structure but lacks the ethoxy group.

    4-(2-Phenylethoxy)piperidine: This compound has a phenyl group instead of a cyclohexyl group.

    4-(2-Cyclohexylethoxy)morpholine: This compound has a morpholine ring instead of a piperidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-(2-cyclohexylethoxy)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO.ClH/c1-2-4-12(5-3-1)8-11-15-13-6-9-14-10-7-13;/h12-14H,1-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTINMPCWDCXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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